molecular formula C18H35NO2 B8598680 Isomylamine CAS No. 28815-27-2

Isomylamine

Cat. No.: B8598680
CAS No.: 28815-27-2
M. Wt: 297.5 g/mol
InChI Key: BHSHHNNBVMXJNZ-UHFFFAOYSA-N
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Description

Isoamylamine, also known as 3-methylbutan-1-amine, is a primary aliphatic amine with the molecular formula C5H13N. It is a colorless liquid with a characteristic amine odor. Isoamylamine is used in various chemical processes and has applications in different fields, including pharmaceuticals, agrochemicals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoamylamine can be synthesized through several methods. One common method involves the alkylation of ammonia with isoamyl chloride (3-chloro-3-methylbutane) under basic conditions. The reaction proceeds as follows:

(CH3)2CHCH2CH2Cl+NH3(CH3)2CHCH2CH2NH2+HCl\text{(CH}_3\text{)}_2\text{CHCH}_2\text{CH}_2\text{Cl} + \text{NH}_3 \rightarrow \text{(CH}_3\text{)}_2\text{CHCH}_2\text{CH}_2\text{NH}_2 + \text{HCl} (CH3​)2​CHCH2​CH2​Cl+NH3​→(CH3​)2​CHCH2​CH2​NH2​+HCl

Another method involves the reduction of isoamyl nitrite (3-methylbutyl nitrite) using hydrogen gas in the presence of a catalyst such as palladium on carbon:

(CH3)2CHCH2CH2ONOH2,Pd/C(CH3)2CHCH2CH2NH2+H2O\text{(CH}_3\text{)}_2\text{CHCH}_2\text{CH}_2\text{ONO} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{(CH}_3\text{)}_2\text{CHCH}_2\text{CH}_2\text{NH}_2 + \text{H}_2\text{O} (CH3​)2​CHCH2​CH2​ONOH2​,Pd/C​(CH3​)2​CHCH2​CH2​NH2​+H2​O

Industrial Production Methods

In industrial settings, isoamylamine is typically produced through the catalytic hydrogenation of isoamyl nitrile (3-methylbutanenitrile). The reaction is carried out under high pressure and temperature in the presence of a metal catalyst such as nickel or cobalt:

(CH3)2CHCH2CH2CN+2H2Ni, high pressure(CH3)2CHCH2CH2NH2\text{(CH}_3\text{)}_2\text{CHCH}_2\text{CH}_2\text{CN} + 2\text{H}_2 \xrightarrow{\text{Ni, high pressure}} \text{(CH}_3\text{)}_2\text{CHCH}_2\text{CH}_2\text{NH}_2 (CH3​)2​CHCH2​CH2​CN+2H2​Ni, high pressure​(CH3​)2​CHCH2​CH2​NH2​

Chemical Reactions Analysis

Types of Reactions

Isoamylamine undergoes various chemical reactions, including:

    Oxidation: Isoamylamine can be oxidized to form isoamyl nitroso compounds or isoamyl nitro compounds using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: Isoamylamine can be reduced to form isoamyl alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Isoamylamine can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid

    Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst

    Substitution: Alkyl halides, base (e.g., sodium hydroxide)

Major Products

    Oxidation: Isoamyl nitroso compounds, isoamyl nitro compounds

    Reduction: Isoamyl alcohol

    Substitution: Secondary and tertiary amines

Scientific Research Applications

Isoamylamine has several scientific research applications:

    Chemistry: Isoamylamine is used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.

    Biology: Isoamylamine has been studied for its role in the gut microbiome and its impact on cognitive function.

    Medicine: Isoamylamine derivatives are used in the development of drugs for treating various medical conditions, including neurological disorders.

    Industry: Isoamylamine is used in the production of rubber chemicals, dyes, and corrosion inhibitors.

Mechanism of Action

Isoamylamine exerts its effects through various molecular targets and pathways. In the context of its impact on cognitive function, isoamylamine has been shown to activate the S100A8 signaling pathway by recruiting the transcriptional regulator p53 to the S100A8 promoter region. This activation leads to the apoptosis of microglial cells, contributing to cognitive decline .

Comparison with Similar Compounds

Isoamylamine is similar to other primary aliphatic amines, such as:

    Butylamine: Butylamine (butan-1-amine) is a primary amine with a straight-chain structure, whereas isoamylamine has a branched structure.

    Isobutylamine: Isobutylamine (2-methylpropan-1-amine) is another branched primary amine, but it has a different branching pattern compared to isoamylamine.

    Pentylamine: Pentylamine (pentan-1-amine) is a straight-chain primary amine with one more carbon atom than isoamylamine.

Isoamylamine is unique due to its specific branching pattern, which influences its chemical reactivity and physical properties.

Properties

CAS No.

28815-27-2

Molecular Formula

C18H35NO2

Molecular Weight

297.5 g/mol

IUPAC Name

2-(diethylamino)ethyl 1-(3-methylbutyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C18H35NO2/c1-5-19(6-2)14-15-21-17(20)18(13-10-16(3)4)11-8-7-9-12-18/h16H,5-15H2,1-4H3

InChI Key

BHSHHNNBVMXJNZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCCC1)CCC(C)C

Origin of Product

United States

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